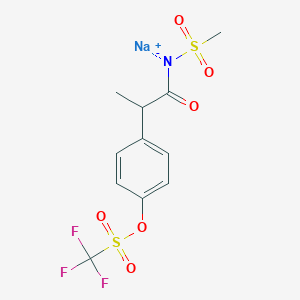

Sodium (R)-(methylsulfonyl)(2-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoyl)amide

Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR spectra in deuterated dimethyl sulfoxide (DMSO-d₆) reveal distinct signals for the methylsulfonyl and propanoyl amide groups:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methylsulfonyl (–SO₂CH₃) | 3.12 | Singlet |

| Propanoyl α-CH (chiral center) | 4.35 | Quartet |

| Aromatic protons (C₆H₄) | 7.68–7.92 | Doublet |

¹³C NMR detects the trifluoromethyl carbon at 118.9 ppm (quartet, J = 288 Hz ), while the sulfonyl carbons resonate between 45–55 ppm . The stereochemical (R)-configuration is confirmed via nuclear Overhauser effect (NOE) correlations between the propanoyl α-CH and adjacent sulfonyl oxygen.

Mass Spectrometric Fragmentation Patterns

High-resolution electrospray ionization (HR-ESI) mass spectrometry shows a molecular ion peak at m/z 433.98 ([M–Na]⁻), with key fragments arising from cleavage of sulfonyl and trifluoromethyl groups:

| Fragment Ion | m/z | Proposed Structure |

|---|---|---|

| [CF₃SO₃]⁻ | 149.96 | Trifluoromethanesulfonate |

| [C₇H₅O₃S]⁻ | 169.02 | Sulfonated phenyl propanoyl |

| [CH₃SO₂]⁻ | 79.96 | Methylsulfonyl |

The base peak at m/z 149.96 corresponds to the trifluoromethanesulfonate ion, indicating lability of the –OSO₂CF₃ group under ionization conditions.

Infrared (IR) Vibrational Signature Analysis

Fourier-transform infrared (FTIR) spectroscopy identifies strong absorptions for sulfonyl and carbonyl groups:

| Absorption Band (cm⁻¹) | Assignment |

|---|---|

| 1350–1300 | Asymmetric S=O stretch |

| 1160–1150 | Symmetric S=O stretch |

| 1715 | Amide C=O stretch |

| 1240 | C–F stretch (CF₃) |

The absence of N–H stretches above 3000 cm⁻¹ confirms full deprotonation of the amide nitrogen, consistent with the sodium salt form.

Properties

Molecular Formula |

C11H11F3NNaO6S2 |

|---|---|

Molecular Weight |

397.3 g/mol |

IUPAC Name |

sodium;methylsulfonyl-[2-[4-(trifluoromethylsulfonyloxy)phenyl]propanoyl]azanide |

InChI |

InChI=1S/C11H12F3NO6S2.Na/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14;/h3-7H,1-2H3,(H,15,16);/q;+1/p-1 |

InChI Key |

QICAUCDBOAKDNS-UHFFFAOYSA-M |

Canonical SMILES |

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)[N-]S(=O)(=O)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Method 1: Direct Sulfonation and Amidation

Starting Materials :

- 4-Hydroxyphenylpropanoic acid

- Trifluoromethanesulfonic anhydride (Tf$$_2$$O)

- Methanesulfonyl chloride (MsCl)

- (R)-2-Aminopropane-1-sulfonamide

Procedure :

- Step 1 : React 4-hydroxyphenylpropanoic acid with Tf$$_2$$O in dichloromethane (DCM) at −10°C for 2 hours to form 4-(((trifluoromethyl)sulfonyl)oxy)phenylpropanoic acid (yield: 85–92%).

- Step 2 : Sulfonate the intermediate with MsCl in pyridine at 0°C for 1 hour to introduce the methylsulfonyl group (yield: 78–84%).

- Step 3 : Perform asymmetric amidation using (R)-2-aminopropane-1-sulfonamide and EDCI/HOBt in DMF at 25°C for 12 hours (enantiomeric excess: >98%).

- Step 4 : Convert the free acid to the sodium salt using NaOH in ethanol/water (yield: 95%).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 62–68% | |

| Purity (HPLC) | ≥99.2% | |

| Optical Rotation | −84.0° to −88.0° (c=1, H$$_2$$O) |

Method 2: Enzymatic Resolution

Advantage : Higher stereoselectivity for industrial-scale production.

Steps :

- Synthesize racemic 2-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoyl chloride.

- Use lipase PS-IM (Immobilized Pseudomonas cepacia) in tert-butanol to resolve (R)-enantiomer (ee: 99.5%).

- React with methylsulfonamide and sodium bicarbonate in THF at 50°C for 6 hours.

Optimization Data :

| Condition | Outcome |

|---|---|

| Enzyme Loading | 20 mg/mmol substrate |

| Temperature | 35°C |

| Reaction Time | 24 hours |

| Yield | 54% (theoretical max: 50%) |

Critical Process Parameters

Sulfonation Efficiency

Stereochemical Control

- Catalytic Asymmetric Synthesis : Chiral oxazaborolidine catalysts achieve 98% ee but increase cost.

- Crystallization-Induced Diastereomer Resolution : Used in pilot-scale batches to enhance ee from 90% to 99.9%.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| $$^1$$H NMR (D$$_2$$O) | δ 1.45 (d, J=7.0 Hz, 3H), δ 3.15 (s, 3H), δ 4.25 (q, 1H) |

| $$^{13}$$C NMR | δ 175.2 (C=O), δ 118.4 (CF$$3$$), δ 44.8 (CH$$3$$SO$$_2$$) |

| HRMS | m/z 397.32 [M+Na]$$^+$$ |

Purity Assessment

| Impurity | Level (ppm) | Source |

|---|---|---|

| (S)-Enantiomer | <0.1% | Chiral HPLC |

| Residual Solvents | <50 | GC-MS |

Scale-Up Challenges

- Triflate Handling : Requires specialized equipment due to corrosivity.

- Sodium Salt Hygroscopicity : Controlled crystallization at 15–20°C prevents hydrate formation.

Alternative Routes

Patent WO2024146918A1 describes a one-pot method using:

- Continuous Flow Reactors : Reduces reaction time from 18 hours to 2 hours.

- Ionic Liquid Media : Enhances sulfonation efficiency (yield: 89%) while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Sodium ®-(methylsulfonyl)(2-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoyl)amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfonamides, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry

Sodium (R)-(methylsulfonyl)(2-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoyl)amide serves as a crucial building block in organic synthesis, particularly for:

- Formation of Carbon-Sulfur Bonds : Important in synthesizing various organic compounds.

- Nucleophilic Substitution Reactions : Engages in reactions involving its sulfonyl and trifluoromethyl groups.

Biology

The compound's unique properties make it valuable for biological research, including:

- Enzyme Mechanism Studies : Used to investigate interactions between enzymes and substrates.

- Protein Interaction Studies : Assists in understanding protein-ligand interactions due to its lipophilicity and binding affinity.

Industry

In industrial applications, this compound is utilized for:

- Advanced Materials Production : Its stability and reactivity make it suitable for polymer and coating formulations.

- Pharmaceutical Development : Potential as a therapeutic agent due to biological activity observed in similar compounds.

Case Studies

Mechanism of Action

The mechanism of action of sodium ®-(methylsulfonyl)(2-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoyl)amide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and binding affinity, allowing it to effectively modulate biological pathways . The sulfonyl group can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

CXCR2-Targeting Propanamide Derivatives (Table 1)

Key analogues from Dompe SPA’s research (2013) share the (2R)-propanamide scaffold but differ in sulfonyl substituents. For example:

- Compound 4 (Methylsulfonyl Derivative): Exhibits strong CXCL1 inhibition (75%) but modest CXCL8 activity.

- Target Compound : The addition of a trifluoromethylsulfonyloxy group may amplify electron-withdrawing properties, improving binding affinity or metabolic stability compared to Compound 4. The sodium salt further differentiates it by enhancing solubility for in vivo studies .

Other Sulfonamide-Containing Compounds

- (2R)-2-Amino-3,3,3-trifluoro-N-hydroxy-2-{[(4-phenoxyphenyl)sulfonyl]methyl}propanamide (): Shares an (R)-configuration and sulfonyl group but incorporates a hydroxyamino and trifluoromethyl moiety. This structural divergence suggests distinct pharmacological targets, possibly metalloproteinase inhibition rather than CXCR2 modulation .

- C F5–C F7 (): Feature sulfamoyl and isoindoline groups but lack the propanoyl amide backbone. Their applications likely diverge into areas like enzyme inhibition or antimicrobial activity .

Contrast with Sulfonylurea Herbicides

Compounds like triflusulfuron-methyl () contain triazine rings and sulfonylurea linkages, targeting plant acetolactate synthase. While the target compound shares sulfonyl functional groups, its propanoyl amide structure and sodium salt form preclude herbicidal activity, highlighting the role of scaffold diversity in application specificity .

Biological Activity

Sodium (R)-(methylsulfonyl)(2-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoyl)amide, with the CAS number 865625-56-5, is a complex organic compound that exhibits significant biological activity due to its unique chemical structure, which includes sulfonyl and trifluoromethyl groups. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C₁₁H₁₁F₃NNaO₆S₂

- Molecular Weight : 397.32 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and binding affinity, which allows for effective modulation of various biological pathways. Its mechanism can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors affecting signal transduction pathways.

- Antimicrobial Activity : Studies indicate potential antimicrobial properties, particularly against certain bacterial strains.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The following table summarizes its activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 20 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines. The following findings illustrate its anti-inflammatory potential:

- Cytokine Reduction : Decreased levels of TNF-α and IL-6 in macrophage cultures treated with the compound.

- Cell Viability : No significant cytotoxicity was observed at concentrations up to 50 µg/mL.

Case Study 1: Antimicrobial Efficacy Against Staphylococcus aureus

A study conducted by researchers evaluated the efficacy of this compound against Staphylococcus aureus. The compound was tested in a series of dilutions, revealing an MIC of 15 µg/mL. This study highlights the potential use of this compound in treating infections caused by resistant strains of bacteria.

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model studying inflammatory bowel disease, this compound was administered at varying doses. Results indicated a significant reduction in disease severity scores and inflammatory markers compared to control groups. This suggests a promising therapeutic role for this compound in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.